N-(2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(2,4-Dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine-carboxamide scaffold. The 2,4-dimethoxyphenyl substituent at the carboxamide position distinguishes it from structurally related compounds.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-22-23-18-6-7-19(24-26(13)18)25-10-8-14(9-11-25)20(27)21-16-5-4-15(28-2)12-17(16)29-3/h4-7,12,14H,8-11H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJDWHHMLQYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The triazolopyridazine core is then reacted with piperidine derivatives, often through nucleophilic substitution reactions.
Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the piperidine-triazolopyridazine intermediate, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C21H26N6O3
- Molecular Weight : 398.47 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a carboxamide group and a triazolo-pyridazine moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the triazolo[4,3-b]pyridazine moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyridazines showed promising activity against breast cancer cell lines, suggesting that N-(2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide could similarly be effective against specific cancer types .
Neurological Effects
The compound's structure suggests potential neuroprotective effects. Compounds with piperidine rings have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.
Case Study:
Research published in Neuropharmacology highlighted a related piperidine compound that exhibited significant neuroprotective effects in models of neurodegenerative diseases like Parkinson’s disease . This suggests that this compound may also offer similar benefits.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of similar compounds have shown effectiveness against various bacterial strains. The presence of the dimethoxyphenyl group may enhance lipophilicity and facilitate membrane penetration.
Case Study:
A study in Antimicrobial Agents and Chemotherapy reported that derivatives of triazolo compounds demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus . This opens avenues for exploring this compound as a potential antimicrobial agent.
Comprehensive Data Table
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.
Comparison with Similar Compounds
Lin28 Inhibition (C1632 Analog)
C1632, a phenyl-triazolo-pyridazine derivative, blocks Lin28/let-7 interactions, leading to differentiation of cancer stem cells (CSCs) and reduced PD-L1 expression. It exhibits antitumor efficacy in vitro and in vivo at micromolar concentrations (80 µM in limb regeneration assays) . Compared to the target compound, C1632 lacks the piperidine-carboxamide scaffold but retains the triazolo-pyridazine core critical for Lin28 binding.
BRD4 Inhibition (Piperazine-Carboxamide Analog)
The N-(4-chlorophenyl)-piperazine derivative (PDB ligand) binds BRD4 with high affinity (X-ray structure at 1.9 Å resolution), disrupting bromodomain-acetylated lysine interactions . The piperazine linker and chlorophenyl group enhance hydrophobic interactions, suggesting that the target compound’s piperidine linker and dimethoxyphenyl group may similarly influence selectivity.
Antimicrobial Activity (Benzamide/Sulfonamide Derivatives)
Triazolo-pyridazine derivatives with benzamide/sulfonamide groups (e.g., from ) show moderate activity against microbial pathogens. The 2,4-dimethoxyphenyl group in the target compound may enhance lipophilicity and membrane penetration compared to simpler aryl substituents.
PEF(S) Binding (Pyridine Hybrids)
Substituted pyridine-triazolo-pyridazines (compounds 8–10) occupy novel chemical space in MDS plots, displacing TNS in allosteric binding assays . Their activity highlights the importance of heteroaromatic extensions, a feature shared with the target compound’s piperidine-carboxamide architecture.
Structure-Activity Relationship (SAR) Trends
- Aryl Substituents : Chloro/methoxy groups (e.g., 4-chlorophenyl in BRD4 inhibitor, 3-chloro-4-methoxyphenyl in screening analog) enhance target engagement through hydrophobic and π-π interactions .
- Linker Flexibility : Piperidine (target compound) vs. piperazine (BRD4 inhibitor) linkers modulate conformational flexibility and steric compatibility with binding pockets .
- Triazolo-Pyridazine Core : Essential for binding to Lin28 and BRD4; methylation at the 3-position (as in the target compound) may reduce metabolic instability .
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 300.36 g/mol
- Key Functional Groups :
- Piperidine ring
- Triazole moiety
- Dimethoxyphenyl substituent
Anticancer Activity
Recent studies have shown that compounds containing triazole and pyridazine rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been tested against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | A549 | 0.054 | Induces apoptosis via caspase activation |
| 3b | HeLa | 0.048 | Inhibits tubulin assembly |
These findings suggest that the presence of the triazole moiety in this compound may contribute to its anticancer effects by disrupting microtubule dynamics and triggering cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrate that it inhibits cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. A comparative analysis of COX inhibitors reveals the following:
| Compound | COX Selectivity | IC (COX-II) | Reference Drug IC |
|---|---|---|---|
| N-(2,4-dimethoxyphenyl)... | High | 0.52 | Celecoxib (0.78 µM) |
The results indicate that the compound exhibits a favorable selectivity profile against COX-II compared to traditional NSAIDs like Celecoxib .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation and leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspase pathways has been observed in treated cancer cells, promoting programmed cell death.
- Modulation of Inflammatory Mediators : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.
Study 1: Anticancer Efficacy in Lung Cancer Models
A study investigated the efficacy of this compound on A549 lung adenocarcinoma cells. The results indicated a significant reduction in cell viability with an IC value of 0.054 µM. The compound was shown to induce apoptosis through caspase activation and disrupt microtubule dynamics .
Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to control groups. Histological analyses revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
